molecular formula C24H18N6O2S B12410975 Vegfr-2-IN-13

Vegfr-2-IN-13

Katalognummer: B12410975
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: PXFDSDWTTASZNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vegfr-2-IN-13 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is involved in the proliferation, migration, and survival of endothelial cells, making it a significant target for anti-cancer therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-13 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Vegfr-2-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Wirkmechanismus

Vegfr-2-IN-13 exerts its effects by binding to the VEGFR-2 receptor, inhibiting its activation and subsequent signaling pathways. This inhibition prevents the proliferation, migration, and survival of endothelial cells, thereby reducing angiogenesis. The molecular targets involved include the tyrosine kinase domain of VEGFR-2 and various downstream signaling molecules such as PLCγ, PI3K-Akt, and MAPK pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ramucirumab: A monoclonal antibody targeting VEGFR-2.

    Sorafenib: A small molecule inhibitor of VEGFR-2 and other kinases.

    Apatinib: A selective VEGFR-2 inhibitor.

Uniqueness

Vegfr-2-IN-13 is unique due to its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects and improved therapeutic outcomes compared to other inhibitors .

Eigenschaften

Molekularformel

C24H18N6O2S

Molekulargewicht

454.5 g/mol

IUPAC-Name

N-phenyl-4-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzamide

InChI

InChI=1S/C24H18N6O2S/c31-21(14-33-24-22-29-25-15-30(22)20-9-5-4-8-19(20)28-24)26-18-12-10-16(11-13-18)23(32)27-17-6-2-1-3-7-17/h1-13,15H,14H2,(H,26,31)(H,27,32)

InChI-Schlüssel

PXFDSDWTTASZNC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.